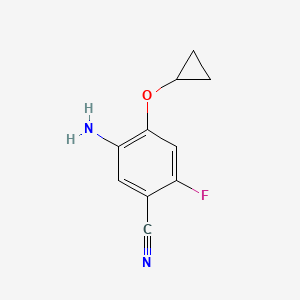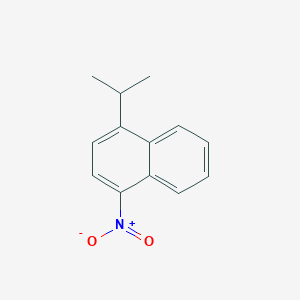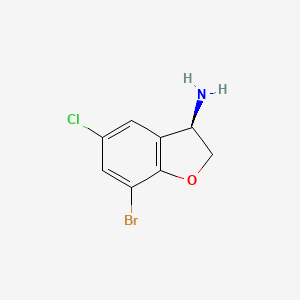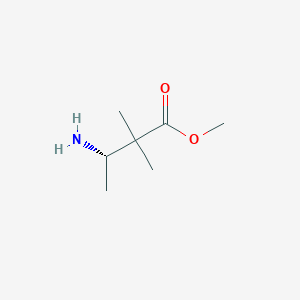
Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H8N2O6 and a molecular weight of 264.19 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of oxalyl chloride and iron(III) chloride to form a tricyclic intermediate, which is then pyrolyzed in the presence of methanol and sulfuric acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of bulk reagents and continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium compounds and Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride can yield the corresponding alcohol, while nucleophilic substitution with organolithium reagents can introduce various functional groups at specific positions on the isoquinoline ring .
Aplicaciones Científicas De Investigación
Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate: Similar structure but lacks the nitro group at position 7.
Ethyl isoquinoline-3-carboxylate: Another isoquinoline derivative with different substituents.
Uniqueness
Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is unique due to the presence of the nitro group at position 7, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Propiedades
Fórmula molecular |
C11H8N2O6 |
|---|---|
Peso molecular |
264.19 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-7-nitro-1-oxo-2H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8N2O6/c1-19-11(16)8-9(14)6-3-2-5(13(17)18)4-7(6)10(15)12-8/h2-4,14H,1H3,(H,12,15) |
Clave InChI |
KEOHMWSTGXYKCD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-({3-Oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetic acid](/img/structure/B13052882.png)



![(E)-N-(2-nitrophenyl)-1-{N'-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13052920.png)

